![molecular formula C6H6BrClN2O3S B13232642 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13232642.png)
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride is a complex organic compound that belongs to the class of imidazo[2,1-c][1,4]oxazines This compound is characterized by the presence of a bromine atom, an imidazo[2,1-c][1,4]oxazine ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride typically involves multiple steps
Formation of the Imidazo[2,1-c][1,4]oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved using reagents like chlorosulfonic acid or sulfonyl chlorides under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a sulfone using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The imidazo[2,1-c][1,4]oxazine ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), dichloromethane.
Sulfonylation: Chlorosulfonic acid, anhydrous conditions.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions can produce sulfonamides or sulfones.
Scientific Research Applications
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used to study the effects of brominated and sulfonylated compounds on biological systems. It may serve as a probe or a precursor for the development of bioactive molecules.
Medicine: Potential applications in drug discovery and development. The compound’s structure can be modified to create new pharmaceuticals with desired biological activities.
Industry: Used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride depends on its specific application. In general, the compound can interact with molecular targets through its bromine and sulfonyl chloride groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde: Contains an aldehyde group instead of a sulfonyl chloride group.
2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile: Features a nitrile group instead of a sulfonyl chloride group.
Uniqueness
The presence of the sulfonyl chloride group in 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride makes it particularly reactive and versatile for various chemical transformations
Properties
Molecular Formula |
C6H6BrClN2O3S |
|---|---|
Molecular Weight |
301.55 g/mol |
IUPAC Name |
2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H6BrClN2O3S/c7-5-6(14(8,11)12)10-1-2-13-3-4(10)9-5/h1-3H2 |
InChI Key |
RHIUWXQHZRVZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NC(=C(N21)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


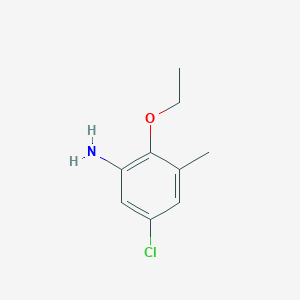
![2-{[(7-Nitro-2,3-dihydro-1,4-benzodioxin-5-yl)methyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B13232568.png)
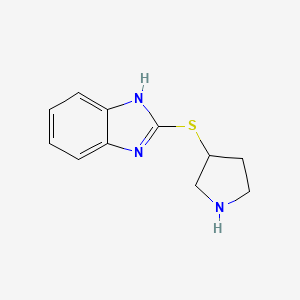
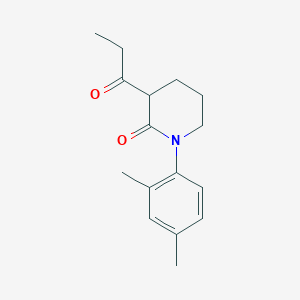
![3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine](/img/structure/B13232591.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13232592.png)
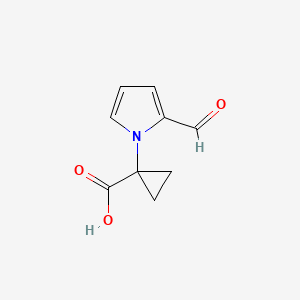
![3-[(4-Bromophenyl)sulfanyl]azetidine](/img/structure/B13232604.png)
![4-[(Azetidin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13232611.png)
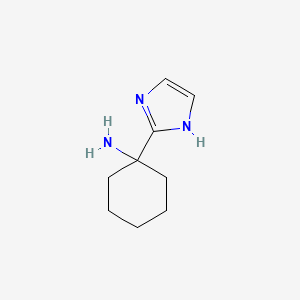
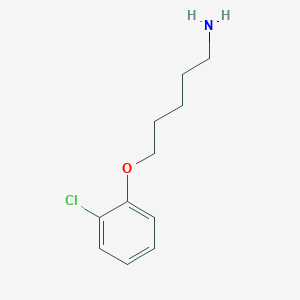
![7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13232633.png)
![4-[(3-Methylbutoxy)methyl]piperidin-2-one](/img/structure/B13232635.png)
![(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13232637.png)
